molecular formula C19H23ClN6O4 B556304 N-[(2R)-5-(Diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide;hydrochloride CAS No. 21653-41-8

N-[(2R)-5-(Diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide;hydrochloride

Cat. No. B556304
CAS RN: 21653-41-8
M. Wt: 434.9 g/mol
InChI Key: DEOKFPFLXFNAON-PKLMIRHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2R)-5-(Diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide;hydrochloride, also known as N-[(2R)-5-(Diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide;hydrochloride, is a useful research compound. Its molecular formula is C19H23ClN6O4 and its molecular weight is 434.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[(2R)-5-(Diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(2R)-5-(Diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Environmental Remediation

  • Synthetic Pathways and Green Chemistry : A study by Gu et al. (2009) describes a practical synthesis method for 5,5′-Methylene-bis(benzotriazole), a compound that serves as a versatile intermediate in the preparation of metal passivators and light-sensitive materials. This research underscores the importance of developing efficient, environmentally benign synthesis methods for complex chemicals, which could be relevant to synthesizing or modifying compounds like the one you're interested in (Gu et al., 2009).

  • Degradation of Pharmaceuticals : The degradation of acetaminophen, a common pharmaceutical, through advanced oxidation processes (AOPs) was reviewed by Qutob et al. (2022). They detailed the kinetics, mechanisms, by-products, and biotoxicity of degradation pathways. Understanding these processes is crucial for mitigating environmental contamination and could provide insights into handling complex compounds like "N-[(2R)-5-(Diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide;hydrochloride" (Qutob et al., 2022).

Analytical and Toxicological Studies

  • Analytical Detection and Public Health : A review by Hecht (2002) on human urinary carcinogen metabolites as biomarkers for investigating tobacco and cancer highlights the importance of detecting and understanding the metabolism of carcinogenic compounds in humans. This is pertinent for assessing the health risks associated with exposure to complex chemicals, including potential applications or risks of "N-[(2R)-5-(Diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide;hydrochloride" (Hecht, 2002).

properties

IUPAC Name

N-[(2R)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O4.ClH/c20-19(21)22-12-4-7-16(24-17(26)13-5-2-1-3-6-13)18(27)23-14-8-10-15(11-9-14)25(28)29;/h1-3,5-6,8-11,16H,4,7,12H2,(H,23,27)(H,24,26)(H4,20,21,22);1H/t16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOKFPFLXFNAON-PKLMIRHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bz-D-Arg-pNA HCl

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